

A Comprehensive Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1214093

[Get Quote](#)

CAS Number: 445-03-4

This technical guide provides an in-depth overview of **4-Chloro-2-(trifluoromethyl)aniline**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for **4-Chloro-2-(trifluoromethyl)aniline**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₅ ClF ₃ N	[1]
Molecular Weight	195.57 g/mol	[1]
Appearance	Liquid	
Density	1.386 g/mL at 25 °C	
Boiling Point	66-67 °C at 3 mmHg	
Melting Point	8.8 °C	[2]
Refractive Index	n _{20/D} 1.507	
Purity	≥97%	

Table 2: Safety and Hazard Information

Hazard Class	GHS Classification	Precautionary Statements
Signal Word	Warning	P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338, P314
Acute Toxicity	Oral: Category 4, Dermal: Category 4, Inhalation: Category 4	H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation.
Specific Target Organ Toxicity	Single Exposure: Category 3 (Respiratory irritation), Repeated Exposure: Category 2	H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols

Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

A common synthetic route to **4-Chloro-2-(trifluoromethyl)aniline** involves the nitration of m-chlorobenzotrifluoride followed by reduction.^[3]

Step 1: Nitration of m-chlorobenzotrifluoride

- To a cooled mixture of nitric acid and sulfuric acid, slowly add m-chlorobenzotrifluoride.
- Maintain the reaction temperature below 25 °C during the addition.
- After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.
- Separate the organic layer.
- Recrystallize the crude product from petroleum ether or n-hexane at a low temperature to yield 5-chloro-2-nitrobenzotrifluoride.

Step 2: Reduction to **4-Chloro-2-(trifluoromethyl)aniline**

- The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced using a Raney nickel catalytic hydrogenation system.
- After the reaction, the catalyst is filtered off.
- The resulting product is **4-Chloro-2-(trifluoromethyl)aniline**, which can be used directly in the next step of a synthesis or purified further.^[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of **4-Chloro-2-(trifluoromethyl)aniline**.^[4]

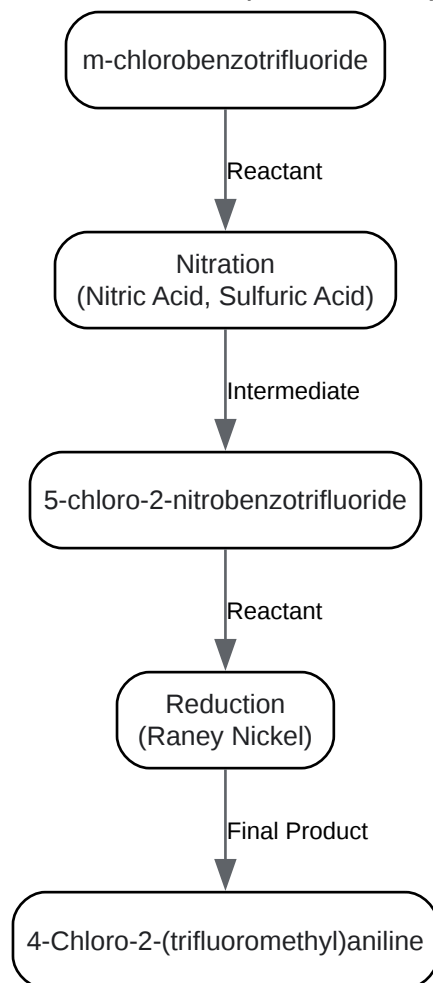
- Column: Newcrom R1, reverse-phase C18 column.

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry applications, replace phosphoric acid with formic acid.[\[4\]](#)
- Detector: UV detector.
- Procedure:
 - Prepare the mobile phase and equilibrate the column.
 - Dissolve a known amount of **4-Chloro-2-(trifluoromethyl)aniline** in the mobile phase to prepare the sample solution.
 - Inject the sample onto the column.
 - Monitor the elution of the compound using the UV detector.
 - The retention time and peak area can be used for identification and quantification.

Diagrams

Synthesis Workflow

Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

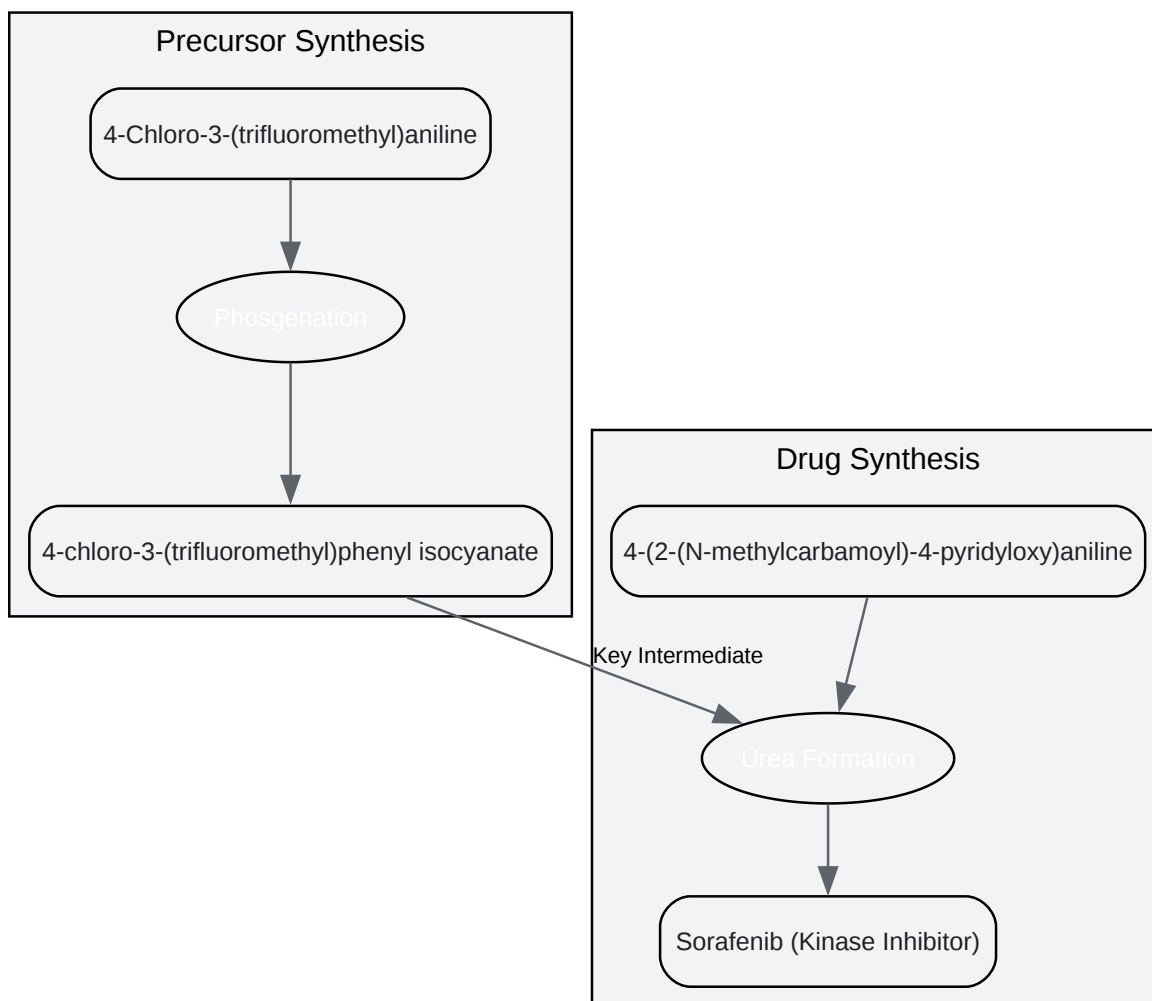
[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **4-Chloro-2-(trifluoromethyl)aniline**.

Role in Drug Synthesis

4-Chloro-2-(trifluoromethyl)aniline is a crucial building block for various pharmaceuticals. A related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[5]

Role as a Chemical Intermediate



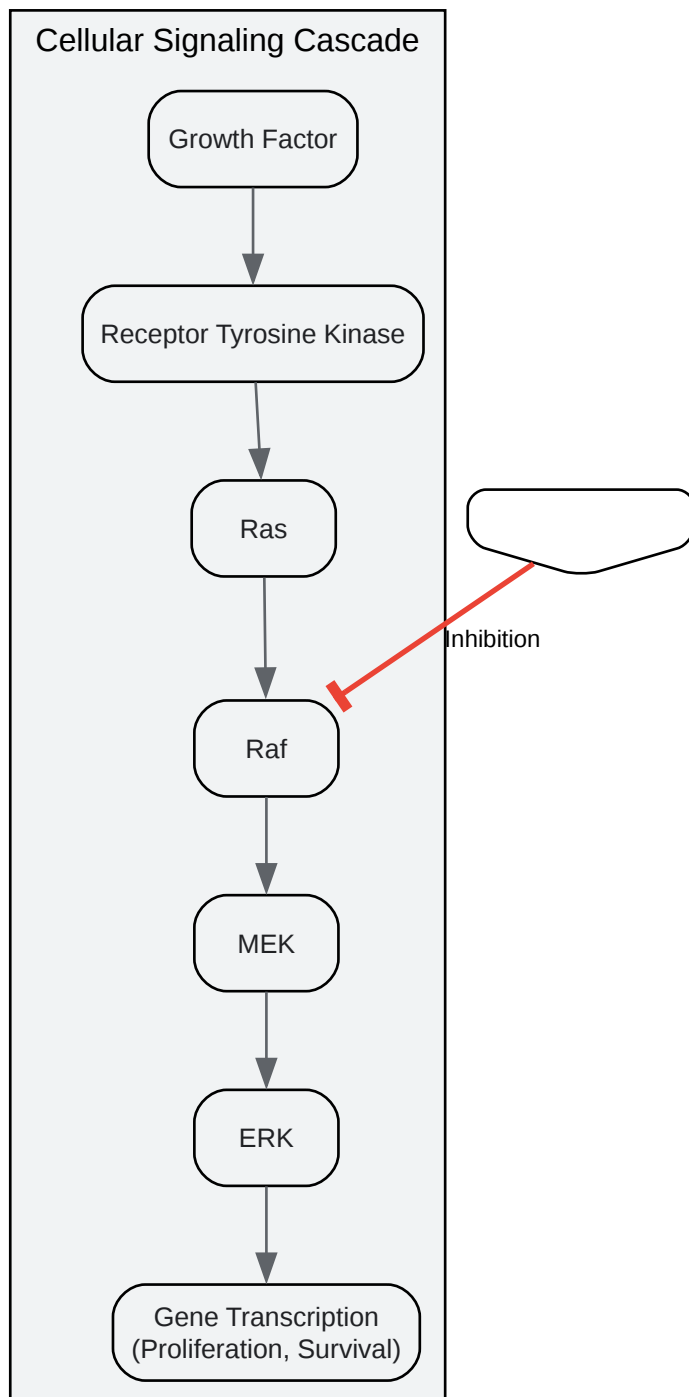
[Click to download full resolution via product page](#)

Caption: Logical relationship of a trifluoromethylaniline derivative in the synthesis of Sorafenib.

Signaling Pathway Context

While **4-Chloro-2-(trifluoromethyl)aniline** itself does not have a known biological target, its derivatives are designed to interact with specific biological pathways. For instance, Sorafenib, synthesized from a related aniline, inhibits the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.

Simplified Raf/MEK/ERK Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of the Raf kinase by Sorafenib, a drug derived from a trifluoromethylaniline intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrce [chemsrc.com]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214093#4-chloro-2-trifluoromethyl-aniline-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com